1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylethyne, is an organic compound with the chemical formula C₈H₅NO₂. It is a pale yellow solid with a melting point of 148-150 °C. The synthesis of 1-ethynyl-4-nitrobenzene has been reported using various methods, including Sonogashira coupling, Castro-Stephens coupling, and the Cadiot-Chodkiewicz reaction. [Source: Sigma-Aldrich product page, ]
Research suggests that 1-ethynyl-4-nitrobenzene may have potential applications in various scientific fields, including:
1-Ethynyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₅NO₂ and a CAS Registry Number of 937-31-5. It features a nitro group (-NO₂) attached to a benzene ring, which also contains an ethynyl group (-C≡CH) at the para position relative to the nitro group. This compound is characterized by its yellow crystalline solid form and is known for its reactivity due to the presence of both the ethynyl and nitro functional groups. The compound's structure can be represented as follows:
textNO2 | C≡C - C6H4
The biological activity of 1-Ethynyl-4-nitrobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens or cancer cells, although further research is needed to establish its efficacy and mechanism of action.
Several synthesis methods for 1-Ethynyl-4-nitrobenzene have been documented:
1-Ethynyl-4-nitrobenzene has several applications in research and industry:
Interaction studies involving 1-Ethynyl-4-nitrobenzene focus on its reactivity with other chemical entities. These include:
1-Ethynyl-4-nitrobenzene shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure | Notable Features |
---|---|---|
4-Nitrophenylacetylene | Structure | Similar ethynyl group; used in organic synthesis. |
1-Nitro-2-butyne | Structure | Contains a nitro group; different alkyl substituent. |
3-Nitrophenylacetylene | Structure | Nitro group at meta position; differing reactivity. |
What sets 1-Ethynyl-4-nitrobenzene apart from these compounds is its specific arrangement of functional groups, which affects its chemical reactivity and potential applications. The combination of an ethynyl group and a para-positioned nitro group allows for unique synthetic pathways and interactions that are not possible with other structural arrangements.
Irritant